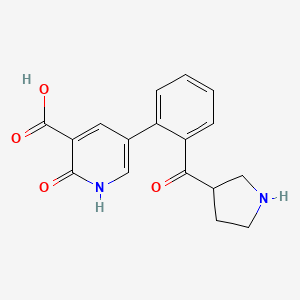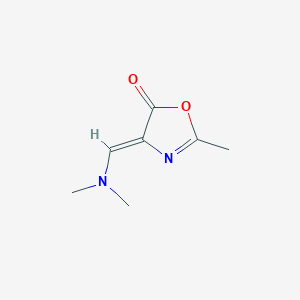
3,5-Dichloro-4-fluorophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a halogenated phenacyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the phenyl ring, and a bromine atom on the acyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-4-fluorophenacyl bromide typically involves the bromination of 3,5-dichloro-4-fluoroacetophenone. One common method includes the following steps :
Bromination: 3,5-dichloro-4-fluoroacetophenone is dissolved in an appropriate solvent, such as acetic acid or chloroform.
Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.
Reaction Completion: The reaction mixture is stirred until the bromination is complete, typically monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Safety measures are also implemented to handle the reactive bromine and other hazardous chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-4-fluorophenacyl bromide is utilized in various scientific research fields :
Chemistry: As a versatile intermediate in organic synthesis, it is used to prepare various fluorinated and chlorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-fluorophenacyl bromide involves its reactivity as an electrophile. The bromine atom on the acyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The chlorine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-4-fluoroacetophenone: A precursor in the synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.
3,5-Dichloro-4-fluorobenzyl bromide: Another halogenated phenacyl bromide derivative with similar reactivity.
3,5-Dichloro-4-fluorophenylacetic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and bromine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C8H4BrCl2FO |
|---|---|
Poids moléculaire |
285.92 g/mol |
Nom IUPAC |
2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
Clé InChI |
WJJUOEPNZSCSKT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)

![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)


![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

